Edoxaban hydrochloride, chemically designated as N-[(1S,2R)-2-amino-1-(4-chlorophenyl)-1-oxo-3-(4-methylphenyl)propyl]-N'-(5-methyl-4,5,6,7-tetrahydrothiazolo[3,2-a]pyridine-2-carbonyl)urea, is classified under the category of direct oral anticoagulants. It is marketed under various brand names, with the most notable being Savaysa in the United States and Lixiana in Europe .
The synthesis of edoxaban hydrochloride involves several steps that utilize different chemical reactions to construct its complex molecular structure. One notable method includes the reaction of a substituted carbonyl compound with an amine in the presence of a nitrile solvent. For instance, one synthetic route involves:
Edoxaban hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for both the synthesis of edoxaban and its metabolic pathway in the human body .
Edoxaban exerts its anticoagulant effect primarily through the inhibition of factor Xa, which is pivotal in the coagulation cascade. By binding to factor Xa, edoxaban prevents its conversion into thrombin, thereby inhibiting fibrin formation and thrombus development.
Edoxaban hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and storage conditions in pharmaceutical applications.
Edoxaban hydrochloride is primarily used in clinical settings for:
Its introduction has significantly impacted anticoagulation therapy, offering an alternative to traditional vitamin K antagonists with a more favorable safety profile .
The stereoselective construction of edoxaban’s cyclohexane scaffold employs Grignard reagents to enable efficient carboxylation. As detailed in patent CN112940012B, compound 4 (tert-butyl (1S,2R,4S)-4-(dimethylcarbamoyl)-2-aminocyclohexylcarbamate) undergoes a metal-halogen exchange reaction with isopropylmagnesium chloride, followed by quenching with gaseous CO₂. This step affords the critical carboxylic acid intermediate with high regio- and stereoselectivity. Key process parameters include:
Table 1: Optimization of Grignard-Mediated Carboxylation
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Grignard Reagent | iPrMgCl | Maximizes selectivity (>98% ee) |
Temperature | 10–25°C | Prevents epimerization |
CO₂ Introduction Rate | Controlled bubbling | Minimizes byproducts |
Solvent System | THF/Et₂O (3:1) | Enhances solubility |
This method achieves >85% yield while avoiding cryogenic conditions (−60°C) required by alternative organolithium approaches. The carboxylate intermediate is directly used in subsequent amide coupling without purification, streamlining synthesis [2].
A pivotal innovation in edoxaban synthesis is the integrated deprotection-condensation sequence. As disclosed in patent CN104761571A, compound 2 (Boc-protected cyclohexylamine) undergoes acid-catalyzed Boc deprotection in acetonitrile (MeCN) using methanesulfonic acid (MSA), generating the hydrochloride salt in situ. The reaction mixture is then neutralized with triethylamine (TEA), and compound 3 (5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid) is added directly. This one-pot strategy minimizes epimerization risks by avoiding isolation of the unstable amine intermediate.
Critical optimizations include:
The process achieves 84% yield and >99% purity, replacing column chromatography with crystallization in water for industrial scalability [1].
The thiazolo[5,4-c]pyridine core is synthesized via cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrothiazole-5-carboxylate with chloroacetyl chloride, followed by hydrolysis. Patent CN114044783A details an optimized hydrolysis step using 5M NaOH in ethanol/water (4:1) at 80°C, yielding the carboxylic acid (compound 3) in >95% purity. Key advances include:
Table 2: Thiazolo-Pyridine Carboxylic Acid Synthesis
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Cyclocondensation | Chloroacetyl chloride, Et₃N, DCM | 76% | 92% |
Ester Hydrolysis | 5M NaOH, EtOH/H₂O, 80°C, 4h | 91% | >99% |
Amide Coupling | T₃P, DMF, 25°C | 88% | 99.5% |
The hydrochloride salt (Edoxaban TPC Impurity IH, CAS 720720-96-7) is characterized by melting point >180°C (dec) and solubility in aqueous acid [5] [7].
Reaction telescoping significantly enhances efficiency. The entire sequence from compound 2 to edoxaban free base is executed in just two pots:
Table 3: Key Impurities and Control Strategies
Impurity | CAS Number | Origin | Mitigation |
---|---|---|---|
N-Desmethyl Edoxaban | 480449-52-3 | Incomplete methylation | Reaction time/temp control |
Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate | 1243308-37-3 | Residual ester hydrolysis reagent | Purity of starting materials |
Bis-amide side product | 349125-14-0 | Over-condensation | Stoichiometric optimization (1.1 equiv) |
HPLC-UV at 220 nm monitors impurities at thresholds <0.15% [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: